molecular formula C10H15IO2 B13461126 Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate

Cat. No.: B13461126
M. Wt: 294.13 g/mol
InChI Key: QIEGPYXMPBZGNE-UHFFFAOYSA-N
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Description

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is a specialized chemical reagent designed for advanced medicinal chemistry and drug discovery research. Its value stems from the incorporation of two critical functional groups: the iodine-substituted bicyclo[1.1.1]pentane (BCP) and an ethyl propanoate chain. The BCP moiety is a high-value bioisostere, widely used to replace para-substituted benzene rings or tert-butyl groups in active pharmaceutical ingredients (APIs) to improve physicochemical properties, such as reducing compound lipophilicity and increasing the fraction of sp3-hybridized carbon atoms, which is associated with better clinical success rates . The 3-iodo group on the BCP core is a versatile synthetic handle, allowing for further functionalization via cross-coupling reactions to introduce diverse aromatic and aliphatic substituents, making it a pivotal intermediate in constructing a wide array of BCP-derived scaffolds for structure-activity relationship (SAR) studies . Concurrently, the terminal ethyl ester can be readily hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, offering an additional vector for molecular diversification. This combination of reactive features makes this compound a powerful and flexible building block for synthesizing novel compounds in drug discovery programs aiming to explore three-dimensional chemical space.

Properties

Molecular Formula

C10H15IO2

Molecular Weight

294.13 g/mol

IUPAC Name

ethyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate

InChI

InChI=1S/C10H15IO2/c1-2-13-8(12)3-4-9-5-10(11,6-9)7-9/h2-7H2,1H3

InChI Key

QIEGPYXMPBZGNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC12CC(C1)(C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the reaction of propellane with ethyl 3-bromopropanoate in the presence of iodine. The reaction proceeds through a radical mechanism, where the propellane reacts with the iodine to form the iodinated bicyclo[1.1.1]pentane intermediate, which then reacts with ethyl 3-bromopropanoate to form the final product.

Industrial Production Methods

This approach allows for the efficient production of the compound in larger quantities by maintaining optimal reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, typically in the presence of a base such as sodium hydride.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with molecular targets through its unique structural features. The bicyclo[1.1.1]pentane core provides rigidity and stability, while the iodine atom and ester group allow for further functionalization and interaction with biological targets. The compound can engage in various molecular pathways, depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[1.1.1]pentane Family

The following table summarizes key structural analogues, focusing on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Synthesis Reference(s)
Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate C₈H₁₁IO₂ 266.08 Ethyl carboxylate, iodine Intermediate in drug synthesis
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate C₉H₁₁F₂IO₂ 316.10 Difluoroacetate, iodine Fluorinated building block
tert-Butyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)propanoate C₁₂H₁₈IO₂ 322.18 tert-Butyl ester, iodine Sterically hindered intermediate
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran C₁₃H₁₃IO 328.15 Benzofuran, iodine Bioisostere for aromatic systems
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane C₁₃H₁₄FI 316.15 Fluorophenyl ethyl, iodine Potential CNS drug candidate

Functional Group Variations

  • Ester Derivatives: Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate (CAS 1936371-35-5) differs from the target compound by having a carboxylate group instead of a propanoate chain. This reduces molecular weight (266.08 vs. ~280.08 estimated for the target) and alters lipophilicity .
  • Fluorinated Analogues : Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate introduces fluorine atoms, enhancing metabolic stability and binding affinity in drug design .

NMR Spectral Trends

  • Bicyclo[1.1.1]pentane Protons: In morpholino derivatives (e.g., Compound 2k, ), protons on the bicyclo core appear as singlets near δ 2.6 ppm due to symmetry. Similar shifts are expected for the target compound .
  • Ethyl Ester Signals : Ethyl groups typically show a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.0–4.2 ppm (OCH₂), consistent with data from related esters .

Stability and Bioactivity

  • Iodo vs. Bromo Derivatives : Iodo-substituted bicyclo[1.1.1]pentanes (e.g., CAS 2377035-24-8) exhibit higher reactivity than bromo analogues (e.g., Methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate, ), making them preferable in metal-catalyzed reactions .

Biological Activity

Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is a chemical compound of increasing interest in synthetic organic chemistry and medicinal research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, synthesis methods, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an iodine atom and an ethyl ester functional group. Its molecular formula is C8H11IO2C_8H_{11}IO_2, with a molecular weight of approximately 266.08 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : Starting from simpler precursors, a bicyclic structure is constructed through cyclization reactions.
  • Iodination : The introduction of the iodine atom occurs via electrophilic aromatic substitution or direct iodination methods.
  • Esterification : The final step involves the reaction of the bicyclic compound with an appropriate acid to form the ethyl ester.

Interaction with Biological Receptors

Studies have indicated that this compound exhibits potential interactions with various biological receptors and enzymes:

  • Neurotransmitter Receptors : Preliminary findings suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be relevant for therapeutic applications in diseases involving enzyme dysregulation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameStructureUnique Features
2-Iodobicyclo[1.1.1]pentaneStructureLacks ester functionality; primarily used in radical chemistry
Ethyl 3-bicyclo[2.2.2]octanepropanoateStructureSimilar ester group but different bicyclic framework; used in polymer chemistry
Bicyclo[4.2.0]octane derivativesStructureLarger ring system; offers different reactivity patterns

This compound stands out due to its combination of halogenation and ester functionality, which enables diverse reactivity not commonly found in simpler bicyclic compounds.

Q & A

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during halogenation, while esterification may require heating (60–80°C) for higher yields .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in esterification steps .
  • Purification : Silica gel chromatography (e.g., DCM/petroleum ether) ensures high purity, with yields averaging 60–85% depending on substituents .

Advanced: How do steric effects in the bicyclo[1.1.1]pentane core influence nucleophilic substitution reactions, and how can contradictory reactivity data be resolved?

The bicyclo[1.1.1]pentane framework imposes significant steric constraints due to its rigid, three-dimensional structure. This affects reactivity in two ways:

  • Reduced accessibility : Bulky nucleophiles (e.g., organolithium reagents) struggle to approach the iodine atom, favoring side reactions like propellane formation .
  • Substituent-dependent reactivity : Electron-withdrawing groups (e.g., CF₃) deactivate the iodine toward substitution, while electron-donating groups enhance it .

Q. Resolving contradictions :

  • Mechanistic studies : Use kinetic isotope effects or DFT calculations to differentiate between SN2 and radical pathways. Evidence shows Grignard reagents induce radical mechanisms, while softer nucleophiles (e.g., amines) follow SN2 pathways .
  • Comparative analysis : Benchmark against structurally similar compounds (e.g., 3-iodobicyclo[1.1.1]pentane vs. 1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane) to isolate steric vs. electronic effects .

Basic: What spectroscopic methods are most effective for confirming the structure of this compound, and how should data interpretation account for its unique bicyclic system?

Q. Key techniques :

  • ¹H/¹³C NMR : Look for characteristic peaks:
    • Bicyclic protons: δ 2.2–2.9 ppm (multiplet, 6H from bicyclo core) .
    • Ester carbonyl: δ ~173 ppm in ¹³C NMR .
  • HRMS : Confirm molecular ion ([M+H]⁺) with m/z ≈ 246.08 .

Q. Interpretation challenges :

  • Signal splitting : The bicyclo system’s symmetry can mask proton environments. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Iodine effects : The heavy atom induces slight deshielding in adjacent carbons (~5 ppm upfield shift) .

Advanced: How can researchers design experiments to study the compound’s interactions with biological targets, given its dual functional groups (iodine and ester)?

Q. Methodological approaches :

  • Binding assays : Use fluorescence polarization or SPR to assess affinity for proteins (e.g., kinases or GPCRs). The iodine may act as a halogen bond donor, while the ester can participate in hydrophobic interactions .
  • Metabolic stability : Incubate with liver microsomes to evaluate ester hydrolysis rates. Compare with analogs lacking the bicyclo core to isolate steric protection effects .
  • Crystallography : Co-crystallize with target enzymes (e.g., cytochrome P450) to map binding modes. The rigid bicyclo system may restrict conformational flexibility, enhancing specificity .

Advanced: How do structural analogs of this compound differ in reactivity, and what insights do these comparisons provide?

Q. Comparative analysis (selected examples) :

CompoundStructural FeaturesReactivity Differences
3-Iodobicyclo[1.1.1]pentaneLacks ester groupHigher iodine reactivity in SN2 due to reduced steric hindrance
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentaneChloromethyl substituentChlorine participates in elimination, reducing substitution yields
Methyl 3-phenyl-2-(3-iodobicyclo[1.1.1]pentan-1-yl)propanoateAromatic substituentEnhanced stability in radical reactions due to conjugation

Q. Insights :

  • Ester groups stabilize intermediates in cross-coupling reactions but may hinder nucleophilic attack.
  • Halogen placement (e.g., iodine vs. bromine) alters redox potentials, affecting photochemical behavior .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and P95 respirator to avoid inhalation of vapors .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to iodine byproducts .
  • Waste disposal : Collect halogenated waste separately; incineration is preferred to prevent environmental release .

Advanced: What strategies can mitigate decomposition or side reactions during storage and experimental use?

  • Storage conditions : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the iodine atom .
  • Solvent selection : Avoid polar aprotic solvents (e.g., DMF) that may promote ester hydrolysis; use THF or DCM instead .
  • Radical inhibitors : Add TEMPO (0.1–1 mol%) to suppress unintended radical pathways during reactions .

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